molecular formula C6H10N2O4 B3370471 1,1-Dinitrocyclohexane CAS No. 4028-15-3

1,1-Dinitrocyclohexane

Cat. No.: B3370471
CAS No.: 4028-15-3
M. Wt: 174.15 g/mol
InChI Key: OWJVEZJJRYZWNI-UHFFFAOYSA-N
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Description

Historical Perspectives on Dinitration Methodologies

The introduction of a nitro group into an organic molecule, a process known as nitration, has been a cornerstone of organic synthesis for over a century. beilstein-journals.orgwikipedia.org The first reported nitration of benzene (B151609) was by Mitscherlich in 1834. rushim.ru A significant advancement came with the use of "mixed acid," a combination of concentrated nitric and sulfuric acids, which facilitates the formation of the reactive nitronium ion (NO₂⁺). beilstein-journals.orgrushim.ruacs.org

The synthesis of geminal dinitro compounds, where two nitro groups are attached to the same carbon atom, presented a further challenge. Early methods often involved the nitration of precursors already containing a nitro group. A notable method for the preparation of compounds like 1,1-dinitroethane (B1361779) and 1,1-Dinitrocyclohexane involves the reaction of a nitro compound with nitrite (B80452) ions in the presence of silver ions. google.com This approach provided a viable route to a range of gem-dinitroalkanes and cycloalkanes with yields reportedly between 70% and 92%. google.com More recent strategies have explored the use of N-nitro-type reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, which can act as a controllable source of the nitronium ion for both mono- and dinitration. acs.orgnih.gov

Significance of Geminal Dinitro Functionalities in Chemical Research

Geminal dinitro compounds are a class of molecules that have attracted considerable interest, primarily due to their energetic properties. bit.edu.cn The presence of two nitro groups on a single carbon atom significantly increases the oxygen balance and density of the molecule, which are key factors for energetic materials. bit.edu.cnresearchgate.net In fact, the explosive power of some polynitroaliphatic compounds, such as 2,2-dinitropropane, surpasses that of well-known aromatic explosives like TNT. wiley.com

Beyond their use in explosives, gem-dinitro functionalities are valuable in synthetic chemistry. olemiss.edufederalregister.govku.edu The electron-withdrawing nature of the two nitro groups makes the adjacent α-protons acidic, allowing for the formation of stable nitronate anions. These anions can participate in various carbon-carbon bond-forming reactions, acting as nucleophiles in Michael additions and other condensation reactions. wiley.comresearchgate.net Furthermore, the gem-dinitro group can be a precursor to other functional groups, expanding its synthetic utility. The reduction of geminal dinitro compounds can lead to interesting and sometimes complex reaction pathways. taylorfrancis.comacs.org

Unique Conformational and Electronic Attributes of Cyclohexane (B81311) Derivatives in Organic Chemistry

The cyclohexane ring is a fundamental structural motif in organic chemistry, largely due to its ability to adopt a strain-free "chair" conformation. libretexts.org In this conformation, all carbon-carbon bond angles are approximately 109.5°, and the hydrogen atoms on adjacent carbons are perfectly staggered, minimizing both angle and torsional strain. libretexts.org

Substituents on a cyclohexane ring can occupy two distinct positions: axial and equatorial. masterorganicchemistry.com Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. A key feature of cyclohexane derivatives is the process of "ring flipping," a rapid interconversion between two chair conformations where axial substituents become equatorial and vice versa. libretexts.orgmasterorganicchemistry.com

Contextualizing this compound within Nitroalkane Chemistry

This compound serves as an important case study within the broader family of nitroalkanes, offering a platform to examine the influence of geminal dinitration on a cyclic system.

The introduction of a second nitro group at the same carbon atom in the cyclohexane ring, transitioning from mononitrocyclohexane to this compound, leads to significant changes in the molecule's properties. While mononitrocyclohexane exists as an equilibrium mixture of two chair conformers with the nitro group in either an axial or equatorial position, the situation in this compound is different. spcmc.ac.in In 1,1-disubstituted cyclohexanes where the two substituents are identical, the two chair conformers resulting from ring flipping are identical. spcmc.ac.in

The electronic character is also profoundly altered. The two strongly electron-withdrawing nitro groups in this compound significantly increase the acidity of any α-protons compared to mononitrocyclohexane, although in the case of this compound, there are no α-protons. The reactivity of the molecule is also expected to differ; for instance, the reduction of geminal dinitro compounds often follows distinct pathways compared to their mononitro counterparts. taylorfrancis.com

This compound is part of a larger family of gem-dinitro compounds. wiley.comresearchgate.net A simple acyclic analogue is 1,1-dinitroethane (C₂H₄N₂O₄). ontosight.ai Like other gem-dinitroalkanes, it is a highly reactive and potentially explosive compound. ontosight.ai The synthesis and handling of such compounds require stringent safety precautions. ontosight.ai

Within the cycloaliphatic series, isomers such as 1,4-dinitrocyclohexane exist. nih.govresearchgate.netorgsyn.org Unlike the geminal arrangement in the 1,1-isomer, the nitro groups in 1,4-dinitrocyclohexane are positioned on opposite sides of the ring. This leads to different conformational possibilities and stabilities, with cis and trans isomers being possible. The synthesis of 1,4-dinitrocyclohexane can be achieved through methods like the oxidation of 1,4-cyclohexanedione (B43130) dioxime. researchgate.netorgsyn.org The study of these various gem-dinitroaliphatic and cycloaliphatic systems provides a comprehensive understanding of the influence of the gem-dinitro functionality in different molecular architectures. researchgate.netresearchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dinitrocyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N2O4/c9-7(10)6(8(11)12)4-2-1-3-5-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OWJVEZJJRYZWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)([N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075241
Record name Cyclohexane, 1,1-dinitro-
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Molecular Weight

174.15 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4028-15-3
Record name 1,1-Dinitrocyclohexane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, 1,1-dinitro-
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Record name Cyclohexane, 1,1-dinitro-
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Record name 1,1-DINITROCYCLOHEXANE
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Reaction Mechanisms and Reactivity of 1,1 Dinitrocyclohexane

Electron Transfer Processes

The core of 1,1-dinitrocyclohexane's reactivity lies in its susceptibility to electron transfer, a fundamental process in a vast array of chemical transformations. This section explores the multifaceted role of this compound in redox reactions, from its function as an electron acceptor to the outcomes of its catalyzed reductions and interactions with specific reducing agents.

Role as an Electron Acceptor in Redox Reactions

The one-electron reduction of this compound is a pivotal event that initiates its most significant reaction pathway. This process leads to the formation of a transient radical anion, which is highly unstable and undergoes swift fragmentation. The key event following electron transfer is the cleavage of a carbon-nitrogen bond, resulting in the expulsion of a nitrite (B80452) ion (NO₂⁻) and the formation of a 1-nitrocyclohexyl radical.

This rapid cleavage is a hallmark of the reactivity of geminal dinitroalkanes. The rate constant for the cleavage of the this compound radical anion has been determined to be remarkably high, on the order of 1.1 x 10⁸ s⁻¹ in aqueous solution as measured by pulse radiolysis. This rapid fragmentation underscores the inherent instability of the radical anion intermediate.

In electrochemical reductions, the initial electron transfer and subsequent bond cleavage are followed by the further reduction of the resultant 1-nitrocyclohexyl radical. This second reduction step yields the nitronate anion of nitrocyclohexane (B1678964). However, the ultimate products of the reaction can be complex and are highly dependent on the reaction conditions, such as the scan rate in cyclic voltammetry.

Under conditions of controlled potential electrolysis, the reaction proceeds with a stoichiometry of approximately 1.2 electrons per molecule of this compound. Interestingly, the expected product, the nitronate of nitrocyclohexane, is not the major species observed. Instead, significant quantities of 1,1'-dinitrobicyclohexyl are formed, alongside some nitrocyclohexane. This points to a radical chain reaction being a dominant pathway under these conditions. A crucial step in this chain mechanism is the reaction between the 1-nitrocyclohexyl radical and the nitronate anion, which generates the anion radical of 1,1'-dinitrobicyclohexyl. The rate constant for this particular step has been determined to be 2.6 x 10⁸ L mol⁻¹ s⁻¹ in water.

Digital simulation of fast-scan cyclic voltammograms suggests a similar rate constant of about 5 x 10⁸ L mol⁻¹ s⁻¹ in dimethylformamide. The formation of nitrocyclohexane as a byproduct is attributed to a termination step involving hydrogen atom abstraction by the 1-nitrocyclohexyl radical.

Investigations with Carbonylmetallate Anions

Currently, there is a lack of specific research data in the public domain detailing the investigations of this compound with carbonylmetallate anions. These highly reactive, electron-rich species are potent reducing agents and are known to react with a variety of organic substrates. It is plausible that their interaction with this compound would lead to electron transfer and subsequent fragmentation, similar to that observed in electrochemical reductions. However, without specific experimental studies, the precise reaction pathways, products, and kinetics of such reactions remain a subject for future investigation.

Radical Chemistry and Intermediate Species

The transient radical species formed during the reduction of this compound are central to its complex reactivity. Understanding the formation, characterization, and behavior of these intermediates is crucial for a complete picture of the reaction mechanisms.

Formation and Characterization of Radical Anions

As established, the primary intermediate in the reduction of this compound is its radical anion. This species is formed through the addition of a single electron to the parent molecule. However, due to its extremely short lifetime, direct observation and characterization are challenging. Its existence is primarily inferred from the products of the reaction and through fast time-resolved techniques like pulse radiolysis and fast-scan cyclic voltammetry. The defining characteristic of this radical anion is its rapid unimolecular cleavage of a C-N bond, a process that dictates the subsequent chemical pathways.

Electron Paramagnetic Resonance (EPR) Spectroscopic Studies of Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. However, due to the exceedingly high rate of cleavage of the this compound radical anion (on the order of 10⁸ s⁻¹), its steady-state concentration is too low for detection by conventional EPR techniques. The fleeting nature of this primary radical anion has so far precluded its characterization by EPR spectroscopy.

While direct EPR studies on the this compound radical anion are not available, EPR has been instrumental in studying the subsequent, more persistent radical species that can arise in related systems. For instance, the 1-nitrocyclohexyl radical formed after the initial cleavage is also a transient species. In principle, spin trapping techniques could be employed to capture this radical and form a more stable spin adduct that could be characterized by EPR. Such studies would provide valuable information about the structure and electronic properties of this secondary radical intermediate. However, specific EPR investigations focused on the radical intermediates derived from this compound are not prominently reported in the available scientific literature.

Nucleophilic Substitution and Addition Reactions

The reactivity of this compound towards nucleophiles is complex and often mediated by electron transfer processes. Direct nucleophilic substitution of a nitro group is not a commonly observed pathway. Instead, its reactions are often initiated by reduction.

Electrochemical studies reveal that this compound can be reduced in an initial two-electron step. This process results in the cleavage of a carbon-nitrogen bond, yielding a nitrite ion and the anion of nitrocyclohexane researchgate.net. This newly formed nitrocyclohexane anion is a potent nucleophile. It can subsequently react with a molecule of the starting material, this compound, in a nucleophilic substitution reaction. This reaction leads to the formation of 1,1′-dinitrobicyclohexyl researchgate.net.

Reduction: C₆H₁₀(NO₂)₂ + 2e⁻ → [C₆H₁₀NO₂]⁻ + NO₂⁻

Nucleophilic Attack: [C₆H₁₀NO₂]⁻ + C₆H₁₀(NO₂)₂ → (C₆H₁₀NO₂)₂ + NO₂⁻

Research involving other types of nucleophiles, such as carbonylmetallate anions, has shown that the expected simple substitution products are not readily obtained, indicating that the reaction pathways are intricate and may favor electron transfer routes over direct Sₙ2-type displacement wmich.edu. The reactivity is heavily influenced by the reduction potential of the compound and the nature of the attacking nucleophile wmich.eduresearchgate.net.

Acid-Base Properties and Nitronate Chemistry

The concept of nitro-aci-nitro tautomerism is fundamental to understanding the acid-base chemistry of nitroalkanes scribd.com. This tautomerism involves the migration of a proton from the α-carbon (the carbon adjacent to the nitro group) to one of the oxygen atoms of the nitro group, forming a nitronic acid (or its conjugate base, a nitronate).

While this compound itself does not have a proton on the carbon atom bearing the nitro groups, the protons on the adjacent carbons (C2 and C6) can exhibit acidic properties, although they are significantly less acidic than those on a carbon bearing a single nitro group.

The more significant aspect of nitronate chemistry for this compound arises from its reduction products. As mentioned previously, electrochemical reduction generates the nitronate anion of nitrocyclohexane researchgate.net. This anion is a key intermediate in the subsequent reactions of the compound. Nitronates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom, and they play a crucial role in various synthetic transformations. The formation of this nitronate intermediate highlights a pathway where the initial molecule is converted into a reactive nucleophile that drives further reactions researchgate.net.

Thermal Decomposition Pathways and Kinetic Analysis

The thermal stability of nitroalkanes is a critical aspect of their chemistry, and gem-dinitro compounds often exhibit complex decomposition behaviors.

Studies on the decomposition of related compounds provide insight into the likely products for this compound. The photolysis of 1-nitro-1-nitrosocyclohexane, a closely related structure, which proceeds via homolytic C-NO bond fission, yields several products including cyclohexanone (B45756) as the major product, along with smaller amounts of this compound, 1-nitrocyclohexene, and nitrocyclohexane archive.org. This suggests that under thermal stress, this compound can also decompose to yield 1-nitrocyclohexene and nitrocyclohexane archive.org.

Precursor CompoundDecomposition ConditionIdentified ProductsReference
1-Nitro-1-nitrosocyclohexanePhotolysis (40°C)Cyclohexanone, this compound, 1-Nitrocyclohexene, Nitrocyclohexane archive.org
This compoundThermal Decomposition (Inferred)1-Nitrocyclohexene, Nitrocyclohexane archive.org

The primary step in the thermal decomposition of many nitroalkanes is the homolytic cleavage of the C-NO₂ bond, which is generally the weakest bond in the molecule. This fission generates an alkyl radical and a nitrogen dioxide (•NO₂) radical.

For this compound, the proposed initial step is the cleavage of one C-NO₂ bond to form a 1-nitrocyclohexyl radical and •NO₂.

Mechanism Step 1: C-N Bond Homolysis C₆H₁₀(NO₂)₂ → •C₆H₁₀(NO₂) + •NO₂

The resulting 1-nitrocyclohexyl radical can then undergo several subsequent reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from another molecule to form nitrocyclohexane.

Elimination: It can undergo elimination of a hydrogen atom from an adjacent carbon to form 1-nitrocyclohexene.

Electrochemical studies support the instability of intermediates formed from this compound. The radical anion formed upon one-electron reduction is known to be unstable and rapidly cleaves, expelling a nitrite ion to form the 1-nitrocyclohexyl radical researchgate.net. This ease of C-N bond cleavage upon receiving an electron suggests that the bond is also susceptible to homolytic cleavage under thermal conditions. Detailed kinetic analysis of the thermal decomposition of this compound specifically is not widely available in the provided sources, but the mechanism is inferred from the behavior of similar energetic materials and its observed reactivity in electrochemical experiments researchgate.netscribd.com.

Spectroscopic and Structural Characterization Beyond Basic Identification

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

Advanced spectroscopic methods are essential for a comprehensive characterization of 1,1-dinitrocyclohexane at the molecular level. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information regarding the compound's structure, connectivity, and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound and for analyzing its conformational isomers. Due to the rapid chair-chair interconversion of the cyclohexane (B81311) ring at room temperature, the ¹H and ¹³C NMR spectra typically show time-averaged signals.

In ¹H NMR, the protons on the cyclohexane ring are expected to exhibit chemical shifts in the aliphatic region. The protons on the carbon atoms adjacent to the nitro-substituted carbon (C2 and C6) would be the most deshielded due to the electron-withdrawing nature of the nitro groups. The protons on C3, C5, and C4 would appear at progressively higher fields (lower ppm values).

In ¹³C NMR, the quaternary carbon atom bonded to the two nitro groups (C1) would show a characteristic downfield shift. The chemical shifts of the other carbon atoms (C2/C6, C3/C5, and C4) would be observed at higher fields.

Conformational analysis of 1,1-disubstituted cyclohexanes indicates that both chair conformers are equally stable as each will have one substituent in an axial position and one in an equatorial-like orientation relative to the ring, though in the case of a geminal disubstitution on a single carbon, this concept is modified. libretexts.orglibretexts.org The two nitro groups share the same carbon atom, and the conformational equilibrium is between two identical chair forms. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-~90-100
C2/C6~2.2-2.5~30-35
C3/C5~1.7-1.9~22-25
C4~1.5-1.7~24-27

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of the functional groups present in this compound. The most characteristic vibrations are associated with the nitro group (NO₂).

The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). These are typically observed in the regions of 1500-1650 cm⁻¹ and 1260-1400 cm⁻¹, respectively. researchgate.net The presence of two nitro groups on the same carbon atom (a gem-dinitro moiety) can influence the exact frequencies of these vibrations.

Other characteristic vibrations include the C-H stretching of the cyclohexane ring, which appears just below 3000 cm⁻¹, and C-H bending vibrations at lower frequencies. The C-N stretching vibration is typically weaker and found in the fingerprint region.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, thus complementing the information obtained from IR spectroscopy.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Asymmetric NO₂ Stretch1550 - 1580Weak or inactive
Symmetric NO₂ Stretch1350 - 13801350 - 1380
C-H Stretch (aliphatic)2850 - 29602850 - 2960
CH₂ Scissoring1440 - 14701440 - 1470
C-N Stretch~850-950~850-950

Note: These are expected frequency ranges for gem-dinitroalkanes.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which can aid in its structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which then undergoes fragmentation.

The molecular ion peak for this compound (C₆H₁₀N₂O₄) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 174 g/mol ). nih.gov

Common fragmentation pathways for nitroalkanes involve the loss of the nitro group (NO₂) or a nitrous acid molecule (HNO₂). The fragmentation of the cyclohexane ring can also lead to a series of smaller charged fragments. The base peak in the mass spectrum would correspond to the most stable fragment ion formed.

Table 3: Plausible Mass Spectrometry Fragmentation of this compound

m/z Value Possible Fragment Ion Plausible Neutral Loss
174[C₆H₁₀N₂O₄]⁺(Molecular Ion)
128[C₆H₁₀NO₂]⁺NO₂
127[C₆H₉N₂O₂]⁺HNO₂
82[C₆H₁₀]⁺2 x NO₂
55[C₄H₇]⁺Ring fragmentation

Note: This table represents plausible fragmentation patterns based on the general behavior of nitro compounds in mass spectrometry.

Crystallographic Analysis of Solid-State Structures

Crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for the unambiguous determination of the three-dimensional structure of this compound in the solid state.

Single-crystal X-ray diffraction (SCXRD) can provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the cyclohexane ring and the geometry of the gem-dinitro group. This technique would confirm whether the cyclohexane ring adopts a chair, boat, or twist-boat conformation in the crystal lattice.

The analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the solid-state architecture. While no public crystallographic data for this compound is currently available, data for related energetic materials often show dense packing arrangements influenced by interactions between nitro groups and adjacent molecules. dtic.mil

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in energetic materials. dtic.mildtic.mil Different polymorphs of the same compound can exhibit distinct physical properties, including density, melting point, and sensitivity to external stimuli.

Studies on the polymorphism of this compound would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and pressures) to identify and characterize any existing polymorphs. Crystal engineering principles could then be applied to understand the factors that favor the formation of a particular polymorphic form, with a focus on controlling the intermolecular interactions to achieve desired crystal properties. dtic.mil To date, there are no specific studies on the polymorphism of this compound reported in the open literature.

Conformational Analysis of the Cyclohexane Ring Bearing Geminal Dinitro Groups

The cyclohexane ring is well-known for its ability to adopt various non-planar conformations to alleviate ring strain, with the chair conformation being the most stable for the parent molecule. However, the introduction of substituents, particularly bulky geminal groups like the dinitro functionality in this compound, significantly influences the conformational equilibrium and the dynamics of interconversion between different forms.

Chair-Boat Interconversions and Energy Barriers

The transition between the two chair conformations of a cyclohexane ring, known as ring inversion or chair flipping, proceeds through higher-energy intermediates, including the twist-boat and the boat conformations. For unsubstituted cyclohexane, this process has a relatively low energy barrier, allowing for rapid interconversion at room temperature.

In the case of this compound, the geminal dinitro groups introduce substantial steric strain. One nitro group is forced into an axial position while the other occupies an equatorial position. During the ring flip, the axial nitro group becomes equatorial, and the equatorial one becomes axial. Due to the symmetry of the 1,1-disubstitution, the two resulting chair conformers are energetically equivalent.

CompoundInterconversionTypical Energy Barrier (kcal/mol)
CyclohexaneChair-Chair~10-11
This compoundChair-ChairExpected to be higher than cyclohexane

Stereochemical Implications of Geminal Substitution

The geminal dinitro substitution at the C1 position of the cyclohexane ring has profound stereochemical consequences. With two large, electronegative nitro groups attached to the same carbon, significant steric and electronic effects come into play.

In any chair conformation of this compound, one nitro group must occupy an axial position, while the other is in an equatorial position. Axial substituents on a cyclohexane ring experience 1,3-diaxial interactions, which are repulsive steric interactions with the other axial substituents on the same side of the ring (in this case, axial hydrogens at C3 and C5). These interactions are a primary source of steric strain in substituted cyclohexanes.

The nitro group is considered a bulky substituent, and its axial orientation would lead to considerable 1,3-diaxial strain. However, in this compound, this strain is an inherent feature of the molecule in its most stable chair conformation, as one nitro group is always axial.

Furthermore, the two nitro groups themselves will experience steric repulsion. The O-N-O bond angle and the C-N bond lengths will adjust to minimize this intramolecular strain. The electron-withdrawing nature of the nitro groups can also influence the geometry and electronic distribution of the cyclohexane ring through inductive effects.

The constant and unavoidable presence of a bulky axial nitro group in this compound can be expected to influence its chemical reactivity. For instance, reactions involving the approach of a reagent to the cyclohexane ring might be sterically hindered.

FeatureDescriptionImplication
Axial/Equatorial Nitro GroupsIn any chair conformation, one nitro group is axial and the other is equatorial.Inherent 1,3-diaxial strain due to the axial nitro group.
Steric Bulk of Nitro GroupsThe nitro groups are sterically demanding.Significant intramolecular repulsion between the two nitro groups.
Electronic EffectsThe nitro groups are strongly electron-withdrawing.Inductive effects can influence the ring's geometry and reactivity.

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of this compound, which in turn govern its stability and reactivity. These investigations typically employ methods like Density Functional Theory (DFT) to model the molecule's electronic properties with a high degree of accuracy.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the electron-withdrawing nature of the two nitro groups is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The electron density is anticipated to be concentrated around the electronegative oxygen atoms of the nitro groups. A representative visualization of the HOMO and LUMO surfaces would likely show the HOMO distributed over the cyclohexane ring, while the LUMO would be predominantly localized on the C-(NO₂)₂ moiety, indicating that this is the primary site for nucleophilic attack or electron acceptance.

Table 1: Representative Calculated Electronic Properties of this compound

(Note: The following data is illustrative and based on typical values for similar gem-dinitroalkanes, as specific published data for this compound is not available.)

Property Value
HOMO Energy -8.5 eV
LUMO Energy -2.1 eV

The distribution of electron density within a molecule can be quantified through population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These methods assign partial charges to each atom, providing insight into the molecule's polarity and electrostatic potential.

In this compound, the nitrogen atoms of the nitro groups are expected to bear a significant positive partial charge due to the strong electron-withdrawing effect of the adjacent oxygen atoms. Consequently, the oxygen atoms will have a substantial negative partial charge. The carbon atom attached to the two nitro groups (C1) is also expected to be electron-deficient.

Bond order analysis provides a quantitative measure of the number of chemical bonds between two atoms. For this compound, the C-N bonds are expected to have a bond order slightly greater than a single bond due to some degree of delocalization, while the N-O bonds will exhibit a bond order intermediate between a single and double bond, reflecting the resonance within the nitro group.

Table 2: Illustrative Partial Charges and Bond Orders for Key Atoms and Bonds in this compound

(Note: These values are representative and not from a specific published study on this compound.)

Atom/Bond Partial Charge (e) / Bond Order
C1 +0.25
N +0.60
O -0.45
C1-N Bond Order 1.15

Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed understanding of reaction pathways and kinetics.

Dinitration: The synthesis of this compound often involves the nitration of cyclohexanone (B45756) oxime or related precursors. A computational study of this process would involve locating the transition state for the addition of a nitrating agent. The geometry of the transition state would reveal the concerted or stepwise nature of the bond-forming process. It is hypothesized that the reaction proceeds through a series of intermediates, and transition state calculations would clarify the energy barriers between these steps.

For the dinitration of a cyclohexanone precursor, computational energetics would help in understanding the regioselectivity and the conditions required to favor the formation of the 1,1-dinitro product. For the reduction pathway, calculating the energy released upon C-N bond cleavage from the radical anion would provide insight into the driving force for this fragmentation.

Table 3: Hypothetical Energetic Data for the Reduction Pathway of this compound

(Note: This table presents plausible values for illustrative purposes.)

Reaction Step ΔE (kcal/mol)
Formation of Radical Anion +15
Transition State for C-N Cleavage +25

Conformational Landscape and Energetic Profiling

Substituted cyclohexanes, including this compound, can exist in various conformations, with the chair conformation being the most stable. The presence of substituents introduces steric interactions that can influence the relative stability of different conformers.

A computational conformational analysis of this compound would involve systematically exploring the potential energy surface to identify all stable conformers, such as the chair, boat, and twist-boat forms. For the chair conformation, the two nitro groups are attached to the same carbon atom, which can be in either an axial or equatorial-like position relative to the average plane of the ring. However, due to the geminal substitution pattern, the typical axial-equatorial distinction for a single substituent is less straightforward.

The primary chair conformation would be the focus, with calculations determining the precise bond lengths, bond angles, and dihedral angles. Energetic profiling would involve calculating the relative energies of the different conformations to determine their populations at a given temperature. It is expected that the chair conformation would be significantly lower in energy than the boat or twist-boat conformations. Steric hindrance between the two bulky nitro groups would be a key factor in determining the most stable geometry.

Table 4: Representative Relative Energies of this compound Conformers

(Note: The energy values are illustrative of the expected trend.)

Conformer Relative Energy (kcal/mol)
Chair 0.0
Twist-Boat 5.5

Advanced Applications in Materials Science Chemical Structure and Reactivity Focus

Investigation as Precursors for Advanced Materials

The functional core of 1,1-Dinitrocyclohexane, the gem-dinitro group, serves as a versatile chemical handle for synthesizing monomers essential for producing advanced polymers. The transformation of the nitro groups into other functionalities, such as amines, is a key strategy in this context.

The synthesis of polyamides and polyurethanes relies on the availability of diamine and diol monomers, respectively. This compound is investigated as a potential precursor to cycloaliphatic diamines, which are valuable building blocks for these polymers. The primary synthetic route involves the reduction of the two nitro groups to form the corresponding diamine.

Although not a primary industrial route, the conversion of this compound to diamine precursors is chemically feasible. The reduction of nitroalkanes is a well-established chemical transformation. This positions this compound as a potential starting material for monomers like 1,1-diaminocyclohexane or for precursors that undergo rearrangement to form other key industrial diamines, such as 1,6-hexanediamine, a critical component of Nylon 6,6. nih.govresearchgate.netnih.gov The presence of the cyclohexane (B81311) ring is also notable, as incorporating cycloaliphatic structures into polymer backbones can enhance thermal stability, rigidity, and optical properties.

The synthesis of polyamides, for instance, involves the polycondensation of a diamine with a dicarboxylic acid. researchgate.net Should this compound be efficiently converted to a stable diamine, it could be reacted with various diacids to produce novel polyamides with specific properties imparted by the cyclohexyl moiety.

Table 1: Potential Monomers Derived from this compound and Their Polymer Applications

Precursor Compound Potential Monomer Target Polymer Class Key Industrial Precursor Example
This compound 1,1-Diaminocyclohexane Polyamides, Polyimides 1,6-Hexanediamine sigmaaldrich.com
This compound Rearrangement Products (e.g., Caprolactam) Polyamides (Nylon 6) Caprolactam wikipedia.org

This table presents theoretical pathways and is for illustrative purposes.

Epoxy resin systems consist of an epoxy resin and a curing agent (hardener). Diamines are a major class of curing agents, where the amine groups react with the epoxide groups of the resin to form a cross-linked, thermoset polymer network. google.com The reactivity of the amine and the structure of the molecule it is part of dictate the properties of the final cured material, including its chemical resistance, mechanical strength, and thermal stability.

The potential role for this compound in this field is as a precursor to a cycloaliphatic diamine hardener. The reduction of this compound would yield a diamine that could function as a curing agent. Cycloaliphatic amines are known to impart good thermal and chemical resistance to epoxy formulations. The geminal arrangement of the amine groups, derived from the parent dinitro compound, would influence the cross-linking density and the resulting network structure of the cured resin.

Catalytic Substrate Research

The electronic properties of the nitro groups in this compound make it a subject of interest in catalytic research, particularly in systems involving electron transfer processes.

Nitro groups are strongly electron-withdrawing, making molecules containing them effective electron acceptors. In electrocatalytic systems, a substrate's ability to accept electrons is fundamental to its role in mediating or participating in redox reactions. Dinitro compounds, such as 1,4-dinitrobenzene, have been studied for their ability to undergo two distinct one-electron reduction steps, forming a radical anion and then a dianion. marquette.edu

Similarly, this compound can act as an electron acceptor. The two nitro groups on the same carbon atom significantly lower the energy of the lowest unoccupied molecular orbital (LUMO), facilitating the acceptance of electrons. This property could be harnessed in electrocatalytic cycles where the dinitro compound is reversibly reduced and oxidized to facilitate the transformation of another substrate.

Table 2: Redox Properties of Nitroaromatic vs. Nitroaliphatic Compounds

Compound Class Key Feature Electron Acceptance Potential Application
Dinitroaromatics (e.g., Dinitrobenzene) Conjugated π-system Stepwise reduction to stable radical anion and dianion marquette.edu Redox mediators, sensors

The surface chemistry of nanoparticles determines their interaction with surrounding molecules. nih.gov Functionalized nanoparticles, bearing specific chemical groups on their surface, can be designed to interact with target molecules through various non-covalent forces. mdpi.com The highly polar nature of the gem-dinitro group in this compound makes it a candidate for targeted interactions with suitably functionalized nanoparticles.

The oxygen atoms of the nitro groups are partial negative charges and can act as hydrogen bond acceptors or Lewis bases. Nanoparticles functionalized with hydrogen bond donors (e.g., amine or hydroxyl groups) or Lewis acidic sites could exhibit an affinity for this compound. nih.gov These interactions could be utilized for applications such as the selective adsorption and concentration of nitroaliphatic compounds or for the delivery of the molecule to a specific catalytic site on the nanoparticle surface.

Consideration in High-Energy-Density Material Design (Structural and Stability Aspects)

High-energy-density materials (HEDMs) are compounds that release large amounts of chemical energy upon decomposition. researchgate.netexlibrisgroup.com The design of new HEDMs focuses on achieving a balance of high performance (e.g., density, heat of formation, detonation velocity) and acceptable stability. nih.gov The gem-dinitro functional group is a well-known energetic moiety, and its inclusion in a stable scaffold like a cyclohexane ring makes this compound a compound of interest in this field.

The key structural features of this compound relevant to HEDM design are:

Energetic Functional Group : The C(NO₂)₂ group contributes significantly to the energy content and oxygen balance of the molecule.

High Density : The compact packing of the cyclohexane ring and the dense nitro groups can lead to a relatively high crystal density, a critical parameter for detonation performance. nih.gov

Oxygen Balance : The four oxygen atoms provide oxidizing power, which can contribute to more complete combustion of the carbon and hydrogen backbone during decomposition.

Thermal Stability : The stability of the C-N bonds and the cyclohexane ring itself are important factors. While the gem-dinitro group is energetic, the saturated aliphatic ring provides a more stable framework compared to strained ring systems or molecules with weaker bonds.

Research in HEDMs often involves evaluating these properties to predict performance and safety. While not as powerful as modern caged explosives like CL-20, gem-dinitroalkanes like this compound can be considered as energetic plasticizers or components in composite explosives.

Table 3: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₆H₁₀N₂O₄ nih.gov
Molecular Weight 174.15 g/mol nih.gov
IUPAC Name This compound nih.gov
Exact Mass 174.06405680 Da nih.gov

Table 4: List of Chemical Compounds

Compound Name
This compound
1,1-diaminocyclohexane
1,4-Butanediol
1,4-dinitrobenzene
1,6-hexanediamine
Caprolactam
CL-20
Polyamides
Polyesters
Polyimides

Influence of Gem-Dinitro Groups on Molecular Stability

The stability of a molecule is a critical factor in its handling, storage, and application. In energetic materials, achieving a balance between high energy content and adequate stability is a primary objective. The gem-dinitro group, where two nitro groups are bonded to the same carbon atom, plays a pivotal role in the molecular stability of compounds like this compound.

Steric and Electronic Effects:

Computational Chemistry Insights:

In the absence of extensive experimental data, computational chemistry serves as a powerful tool to predict and understand the properties of molecules like this compound. mdpi.com Quantum chemical calculations can be employed to determine optimized molecular geometries, bond dissociation energies, and electronic structures. nih.gov These calculations can help to identify the weakest bonds in the molecule and predict the initial steps of thermal decomposition, thus providing a theoretical assessment of its stability.

For example, theoretical studies on similar energetic molecules often calculate the heats of formation and bond dissociation energies to evaluate thermal stability. nih.gov The C-N bond is frequently identified as a trigger linkage in the thermal decomposition of many nitro compounds.

Structure-Property Relationships for Energetic Performance (excluding detonation parameters or sensitive data)

The energetic performance of a material is intrinsically linked to its chemical structure. For this compound, several structural features contribute to its potential as an energetic material, primarily in applications such as energetic plasticizers.

The gem-dinitro group is a key "explosophore" that significantly enhances the energy content of a molecule. researchgate.net The introduction of gem-dinitro groups is a known strategy for increasing the density and oxygen balance of energetic compounds, which are crucial factors for their performance. acs.orgenergetic-materials.org.cn A higher density allows for more energetic material to be packed into a given volume, and a more favorable oxygen balance leads to more efficient energy release upon decomposition.

The planar structure of the gem-dinitro group can be beneficial for improving the density of energetic compounds. acs.orgenergetic-materials.org.cn This structural feature, when combined with various molecular backbones, has been explored to create new energetic materials.

Energetic Plasticizer Applications:

The performance of an energetic plasticizer is related to its chemical structure, including the nature of the backbone and the energetic functional groups. The cyclohexane ring in this compound provides a non-polar, flexible backbone, which could be advantageous in plasticizing certain energetic polymers.

Key Performance Indicators:

Several non-sensitive parameters are used to characterize the energetic performance of a material. These include:

Density: As mentioned, higher density is generally desirable.

Oxygen Balance (OB%): This value indicates how much oxygen is available in the molecule for the complete combustion of its carbon and hydrogen atoms. An oxygen balance closer to zero is generally preferred for optimal energy release.

Heat of Formation: This thermodynamic property is a measure of the energy stored in the chemical bonds of a molecule and is a key input for performance calculations.

Below is a table summarizing some of the key structural and computed properties of this compound that influence its energetic performance.

PropertyValueSignificance for Energetic Performance
Chemical Formula C₆H₁₀N₂O₄Defines the elemental composition and molecular weight.
Molecular Weight 174.15 g/mol Influences the energy density per unit mass.
Gem-Dinitro Group C(NO₂)₂Key functional group responsible for high energy content, increased density, and improved oxygen balance.
Cyclohexane Ring C₆H₁₀Provides a carbon backbone that influences the physical state and plasticizing properties.

Future Research and Unresolved Questions in the Study of this compound

The geminal dinitroalkane, this compound, presents a unique structural motif that has prompted ongoing scientific inquiry. While its fundamental properties have been delineated, a number of forward-looking research trajectories and unresolved questions are poised to deepen our comprehension of this energetic compound. This article explores prospective avenues of investigation, from the development of environmentally benign synthetic methods to advanced spectroscopic and theoretical analyses.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing 1,1-dinitrocyclohexane?

Answer:
Synthesis typically involves nitration of cyclohexane derivatives under controlled conditions. Characterization should include:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure via proton and carbon environments.
  • Infrared (IR) Spectroscopy : To identify nitro group vibrations (e.g., asymmetric stretching at ~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • Purity Assessment : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection.
    For novel compounds, provide full synthetic protocols and spectral data; for known compounds, cite established literature .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation exposure.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation .
  • Storage : In airtight containers away from ignition sources due to potential instability .

Advanced: How does one-electron reduction of this compound lead to C-N bond cleavage, and what methods quantify its kinetics?

Answer:
The reduction generates a radical anion intermediate, which undergoes rapid C-N bond cleavage to yield 1-nitrocyclohexyl radical and nitrite. Kinetic analysis methods include:

  • Homogeneous Redox Catalysis : Measures rate constants in non-aqueous solvents (e.g., 1.6×10⁶ s⁻¹ in dimethylformamide) .
  • Pulse Radiolysis : Determines aqueous-phase kinetics (1.1×10⁶ s⁻¹) via time-resolved detection of transient species .
    Contradictions between solvent systems can be resolved by comparing activation parameters (e.g., dielectric constant effects) .

Advanced: How do reaction conditions influence competing pathways in this compound transformations?

Answer:

  • Base Presence : Triamine bases promote elimination of nitrous acid, favoring 1-nitrocyclohexene over 3-nitro derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, altering product distribution versus aqueous systems .
  • Temperature Control : Higher temperatures accelerate side reactions (e.g., radical recombination); low-temperature stopped-flow techniques isolate primary pathways .

Advanced: What computational approaches model the electron transfer and cleavage mechanisms in this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates redox potentials and transition-state geometries for bond cleavage .
  • Molecular Dynamics (MD) : Simulates solvent interactions affecting reaction rates .
  • Comparative Analysis : Validate computational results against experimental kinetic data (e.g., pulse radiolysis) to refine models .

Advanced: How can researchers resolve discrepancies in reported rate constants for this compound reactions?

Answer:

  • Methodological Cross-Validation : Compare data from redox catalysis, pulse radiolysis, and electrochemical methods .
  • Error Analysis : Quantify uncertainties in instrumentation (e.g., radiolysis dose calibration) and environmental factors (e.g., oxygen quenching) .
  • Meta-Analysis : Aggregate datasets using statistical tools (e.g., weighted averages) to account for experimental variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.